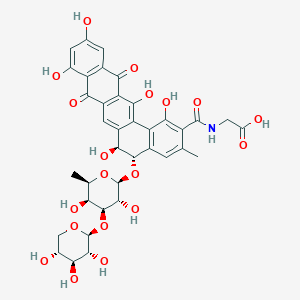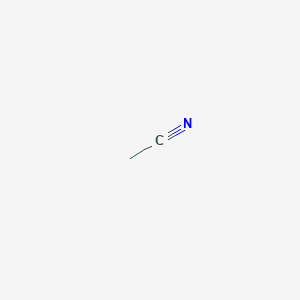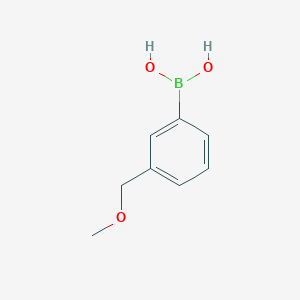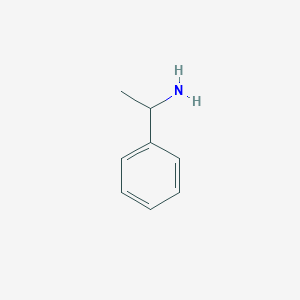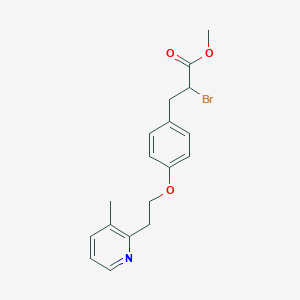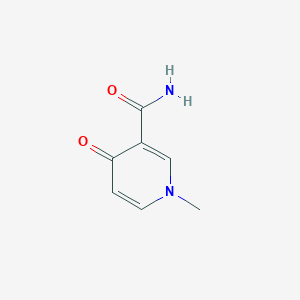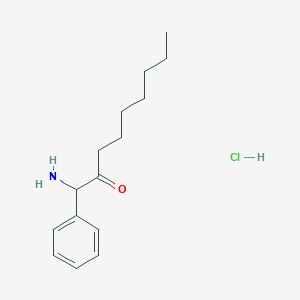
(+-)-1-Amino-1-phenyl-2-nonanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+-)-1-Amino-1-phenyl-2-nonanone hydrochloride, also known as APNO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a chiral molecule, meaning that it has two mirror-image forms that are not superimposable. APNO has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Applications De Recherche Scientifique
(+-)-1-Amino-1-phenyl-2-nonanone hydrochloride has been used in various scientific research applications, including studies on the olfactory system, drug discovery, and chemical synthesis. (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride has been shown to activate specific olfactory receptors, making it a useful tool for studying the olfactory system. Additionally, (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride has been used as a starting material for the synthesis of other compounds, including potential drug candidates. (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride has also been used in the development of new synthetic methods.
Mécanisme D'action
The mechanism of action of (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride is not fully understood, but it is believed to interact with specific olfactory receptors in the nasal cavity. (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride has been shown to activate the olfactory receptor OR2AT4, which is involved in the regulation of immune responses and wound healing. (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride may also interact with other olfactory receptors, but further research is needed to fully understand its mechanism of action.
Effets Biochimiques Et Physiologiques
(+-)-1-Amino-1-phenyl-2-nonanone hydrochloride has been shown to have various biochemical and physiological effects. In addition to its olfactory receptor activation, (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride has been shown to inhibit the growth of certain cancer cells and induce apoptosis, or programmed cell death. (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. Additionally, (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride has been shown to have antimicrobial activity against certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
(+-)-1-Amino-1-phenyl-2-nonanone hydrochloride has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and its mechanism of action is well-defined. (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride also has a high affinity for specific olfactory receptors, making it a useful tool for studying the olfactory system. However, there are also limitations to the use of (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride in lab experiments. It is a chiral molecule, meaning that its two mirror-image forms may have different effects. Additionally, the hydrochloride salt form of (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride may have different properties than the free base form, which may affect its activity.
Orientations Futures
There are several future directions for research on (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride. One area of interest is the development of new synthetic methods for the production of (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride and related compounds. Additionally, further research is needed to fully understand the mechanism of action of (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride and its interactions with olfactory receptors. (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride may also have potential applications in drug discovery and the treatment of various diseases, such as cancer and inflammatory diseases. Further research is needed to explore these potential applications.
Méthodes De Synthèse
(+-)-1-Amino-1-phenyl-2-nonanone hydrochloride can be synthesized using various methods, including the Mannich reaction and reductive amination. The Mannich reaction involves the condensation of formaldehyde, an amine, and a ketone to form a beta-amino carbonyl compound. In the case of (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride, benzylamine and 2-nonanone are used as the amine and ketone, respectively. The reaction is catalyzed by an acid, typically hydrochloric acid, to form (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride as the hydrochloride salt. Reductive amination involves the reaction of a ketone with an amine in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride. This method also produces (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride as the hydrochloride salt.
Propriétés
Numéro CAS |
153788-00-2 |
|---|---|
Nom du produit |
(+-)-1-Amino-1-phenyl-2-nonanone hydrochloride |
Formule moléculaire |
C15H24ClNO |
Poids moléculaire |
269.81 g/mol |
Nom IUPAC |
1-amino-1-phenylnonan-2-one;hydrochloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-2-3-4-5-9-12-14(17)15(16)13-10-7-6-8-11-13;/h6-8,10-11,15H,2-5,9,12,16H2,1H3;1H |
Clé InChI |
CTISUDMRJBRJAI-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)C(C1=CC=CC=C1)N.Cl |
SMILES canonique |
CCCCCCCC(=O)C(C1=CC=CC=C1)N.Cl |
Synonymes |
(+-)-1-Amino-1-phenyl-2-nonanone hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



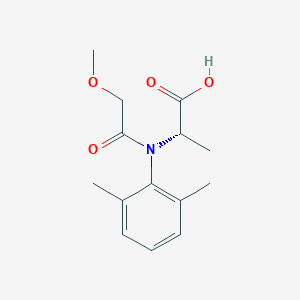
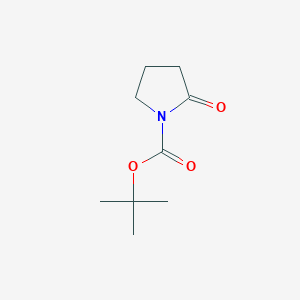
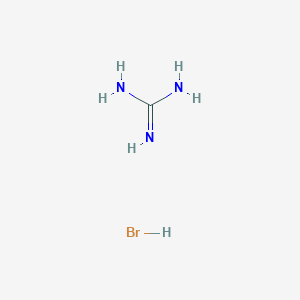
![4-[2-(Diethylamino)ethoxy]benzophenone](/img/structure/B125026.png)
![1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B125027.png)
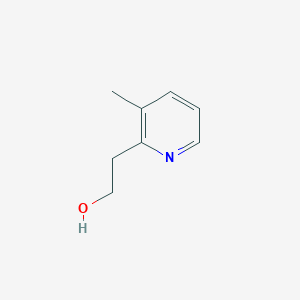
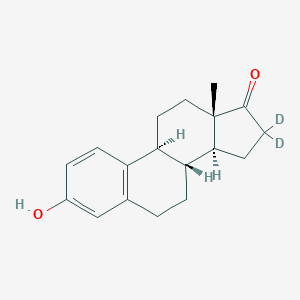
![[(2,3-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B125034.png)
